molecular formula C₁₅H₂₅NO₃ B1162846 (±)-4-O-Ethyl Albuterol

(±)-4-O-Ethyl Albuterol

Cat. No.: B1162846
M. Wt: 267.36
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Overview of Albuterol (Salbutamol) as a Protracted β2-Adrenergic Receptor Agonist

Albuterol, also known as Salbutamol (B1663637), is a cornerstone in the management of respiratory diseases. drugbank.comnih.gov It is classified as a short-acting, selective beta-2 adrenergic receptor agonist. drugbank.comnih.gov

Beta-2 adrenergic receptor agonists are fundamental in the treatment of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). nih.govpatsnap.com Their primary function is to relax the smooth muscles of the airways, leading to bronchodilation and improved airflow. patsnap.comwikipedia.org This is achieved through the activation of β2-adrenergic receptors on airway smooth muscle cells, which initiates a signaling cascade that results in muscle relaxation. drugbank.comwikipedia.org Short-acting beta-2 agonists (SABAs), such as Albuterol, provide rapid relief from acute bronchospasm. opentextbc.capressbooks.pub

The therapeutic effect of these agonists is primarily localized to the lungs, which minimizes systemic side effects. nih.gov The development of selective β2 agonists was a significant advancement, offering more targeted respiratory effects with fewer cardiovascular side effects compared to non-selective beta-agonists. drugbank.com

Albuterol is a phenylethanolamine derivative with the chemical name 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol. nih.gov Its structure includes several key functional groups that are critical to its pharmacological activity:

A phenolic ring with hydroxyl groups: These groups are important for receptor binding. uobaghdad.edu.iq

A hydroxymethyl group at the 3-position of the phenyl ring.

An ethanolamine (B43304) side chain: This chain, with a hydroxyl group on the beta-carbon, is crucial for its agonist activity.

A tertiary butyl group on the nitrogen atom: This bulky group confers selectivity for the β2-adrenergic receptor. wikipedia.org

Albuterol is a chiral molecule and is typically used as a racemic mixture of its (R)- and (S)-enantiomers. nih.govconsensus.app The (R)-enantiomer, known as levalbuterol, is primarily responsible for the bronchodilatory effects, while the (S)-enantiomer may have some pro-inflammatory properties. nih.govconsensus.app

Table 1: Chemical Properties of Albuterol

Property Value
Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
IUPAC Name 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
Melting Point 157-158°C drugfuture.com
pKa 9.3 (phenolic hydroxyl), 10.3 (secondary amine) fda.gov

The study of related compounds and impurities is a critical aspect of pharmaceutical development and quality control. researchgate.netnih.gov Impurities are any components of a drug substance that are not the active pharmaceutical ingredient (API). researchgate.net Their presence, even in trace amounts, can potentially impact the efficacy and safety of a drug product. nih.gov

Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the identification, qualification, and control of impurities in new drug substances and products. nih.gov Understanding the impurity profile of a drug is essential for:

Ensuring the safety and quality of the final product. alfa-chemistry.com

Understanding the degradation pathways of the API. alfa-chemistry.com

Developing robust analytical methods for quality control. csfarmacie.cz

Complying with regulatory requirements. alfa-chemistry.com

Introduction of (±)-4-O-Ethyl Albuterol as a Related Compound and Impurity of Interest

This compound is recognized as an impurity and a related compound of Salbutamol (Albuterol). Its study is important for the comprehensive quality assessment of Albuterol formulations.

The chemical name for this compound is 2-(tert-Butylamino)-1-(4-ethoxy-3-(hydroxymethyl)phenyl)ethanol. synzeal.com Structurally, it is very similar to Albuterol, with the key difference being the substitution on the phenolic ring.

Table 2: Chemical Properties of this compound

Property Value
Molecular Formula C15H25NO3
Molecular Weight 267.37 g/mol
IUPAC Name 2-(tert-butylamino)-1-[4-ethoxy-3-(hydroxymethyl)phenyl]ethanol
Melting Point 104-106°C

The defining structural feature of this compound is the presence of an ethyl group attached to the oxygen atom at the 4-position of the phenolic ring, a modification known as O-alkylation. synzeal.comprocat.in In Albuterol, this position is occupied by a hydroxyl group.

O-alkylation of phenols is a common chemical transformation. procat.inmdpi.com In the context of drug molecules, such a modification can significantly alter the compound's physicochemical properties, such as its lipophilicity, and its pharmacological properties, including receptor binding affinity and metabolism. The presence of the ethyl group in place of the hydroxyl group at the 4-position would be expected to change the way the molecule interacts with the β2-adrenergic receptor, potentially affecting its potency and selectivity. The study of such derivatives is crucial for understanding the structure-activity relationship of β2-adrenergic agonists. nih.gov

Properties

Molecular Formula

C₁₅H₂₅NO₃

Molecular Weight

267.36

Synonyms

2-(tert-Butylamino)-1-(4-ethoxy-3-(hydroxymethyl)phenyl)ethanol

Origin of Product

United States

Structural Characterization and Isomeric Considerations of ± 4 O Ethyl Albuterol

Definitive Chemical Nomenclature and Structural Representation

The precise naming and structural depiction of (±)-4-O-Ethyl Albuterol are governed by internationally recognized standards, ensuring unambiguous identification of the molecule.

IUPAC Naming Conventions for O-Ethylated Albuterol Derivatives

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-(tert-butylamino)-1-[4-ethoxy-3-(hydroxymethyl)phenyl]ethanol . This name is derived by following a set of established rules for naming complex organic molecules.

The parent structure of albuterol and its derivatives is a substituted phenylethanolamine. wikipedia.orgnih.gov The nomenclature of ethers, such as this O-ethylated derivative, involves identifying the alkyl or aryl groups attached to the oxygen atom. collegedunia.comgeeksforgeeks.org In this case, an ethyl group (-CH₂CH₃) has replaced the hydrogen of the phenolic hydroxyl group on the benzene (B151609) ring. When naming ethers where one group is significantly larger or more complex, the smaller group is often named as an "alkoxy" substituent. wikipedia.orgscribd.comck12.org

Thus, in the IUPAC name for this compound:

"ethanol" signifies the two-carbon chain with a hydroxyl group.

"1-[4-ethoxy-3-(hydroxymethyl)phenyl]" indicates that the ethanol (B145695) is attached at its first carbon to a phenyl (benzene) ring, which itself has substituents.

"4-ethoxy" specifies that an ethoxy group (-OCH₂CH₃) is located at the fourth position of the phenyl ring.

"3-(hydroxymethyl)" denotes a hydroxymethyl group (-CH₂OH) at the third position.

"2-(tert-butylamino)" indicates that a tert-butylamino group (-(NH)C(CH₃)₃) is attached to the second carbon of the ethanol backbone.

Stereochemical Aspects: Racemic Nature of this compound

The prefix "(±)" in the name this compound is of critical importance as it denotes the stereochemistry of the molecule. This symbol indicates that the compound is a racemic mixture , meaning it consists of an equal 50:50 mixture of two enantiomers. researchgate.netatsjournals.org

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. nih.govresearchgate.nettock.com This arises from the presence of a chiral center, which in the case of this compound, is the carbon atom in the ethanol backbone that is bonded to the hydroxyl group. This carbon is attached to four different groups: the substituted phenyl ring, a hydrogen atom, the hydroxyl group, and the aminomethyl group.

The two enantiomers of albuterol are designated as (R)-albuterol and (S)-albuterol. atsjournals.orgnih.gov Consequently, this compound is a mixture of (R)-4-O-Ethyl Albuterol and (S)-4-O-Ethyl Albuterol. While the (R)-enantiomer of albuterol is responsible for its therapeutic bronchodilator effects, the (S)-enantiomer is considered to be less active or may even contribute to some adverse effects. atsjournals.orgnih.govnih.govkarger.com

Positional Isomerism in Albuterol Derivatives

Positional isomers are constitutional isomers that have the same carbon skeleton and the same functional groups but differ from each other in the location of the functional groups on the carbon skeleton. In the context of albuterol derivatives, alkylation can occur at different positions, leading to distinct positional isomers.

Distinction from other O-Alkylated or N-Alkylated Albuterol Analogues

This compound is specifically an O-alkylated derivative, where an ethyl group is attached to an oxygen atom. It is crucial to distinguish it from other potential alkylated analogues:

Other O-Alkylated Isomers: Albuterol has another hydroxyl group, the one on the ethanol side chain. Ethylation at this position would result in a different positional isomer. Furthermore, the hydroxymethyl group on the phenyl ring also contains a hydroxyl group that could potentially be ethylated.

N-Alkylated Analogues: The secondary amine in the albuterol structure can also undergo alkylation. An N-ethyl albuterol derivative, for instance, would have the ethyl group attached to the nitrogen atom instead of an oxygen atom. This would result in a tertiary amine and significantly different chemical properties compared to the ether linkage in this compound.

The synthesis of albuterol and its analogues can be complex, with various synthetic routes developed to achieve the desired substitution pattern. ic.ac.ukyoutube.com

Specificity of Ethylation at the 4-Hydroxyl Group

The designation "4-O-Ethyl" specifies that the ethylation has occurred at the oxygen atom of the hydroxyl group at the 4-position of the phenyl ring. The hydroxyl groups in albuterol exhibit different reactivities. The phenolic hydroxyl group at the 4-position is generally more acidic than the alcoholic hydroxyl groups. This difference in acidity can be exploited in chemical synthesis to achieve regioselective alkylation, where one hydroxyl group reacts in preference to others. beilstein-journals.orgresearchgate.netbeilstein-journals.org

The 4-hydroxyl group, along with the 3-hydroxymethyl group, is important for the characteristic activity of albuterol. Modification of these groups, as seen in this compound, can alter the molecule's interaction with its biological targets and its metabolic profile. nih.gov For instance, the phenolic hydroxyl group is a site for phase II metabolism, specifically sulfate (B86663) conjugation. chegg.com Ethylation at this site would block this metabolic pathway.

Pharmacological and Biochemical Investigations of ± 4 O Ethyl Albuterol Theoretical and Mechanistic Focus

Ligand-Receptor Interaction Studies with β-Adrenergic Receptors

The interaction of a ligand with its receptor is the foundational event for its pharmacological effect. For (±)-4-O-Ethyl Albuterol, its interaction with β-adrenergic receptors, particularly the β2 subtype, is of primary interest.

Comparative Analysis of Binding Selectivity (β1 vs. β2 Adrenergic Receptors)

A key feature of albuterol is its selectivity for β2-adrenergic receptors over β1-adrenergic receptors, which minimizes cardiac side effects. It is known that albuterol is approximately 29 times more selective for β2 receptors than β1 receptors. The 4-O-ethyl modification in this compound could alter this selectivity profile. The binding pockets of β1 and β2 receptors have subtle differences in their amino acid composition. It is plausible that the bulkier ethyl group at the 4-O position might sterically hinder optimal binding to one receptor subtype more than the other, thereby shifting the selectivity ratio. However, without comparative binding assays, it is impossible to definitively state whether the selectivity for β2 over β1 receptors would be enhanced, diminished, or remain unchanged.

Table 1: Theoretical Comparative Binding Selectivity

Compound Receptor Subtype Theoretical Selectivity Change Rationale
This compound β1-Adrenergic Receptor Unknown The ethyl group may alter interactions within the binding pocket compared to the hydroxyl group of albuterol.
This compound β2-Adrenergic Receptor Unknown The impact of the 4-O-ethyl group on the specific amino acid residues of the β2 receptor binding site is not determined.

Molecular Docking and Computational Chemistry for Receptor-Ligand Interactions

Molecular docking and computational chemistry are powerful tools to predict and analyze the interaction between a ligand and a receptor at the molecular level. In the absence of empirical data for this compound, a computational approach would be invaluable. A molecular docking study would involve generating a 3D model of this compound and "docking" it into the crystal structures of the β1 and β2-adrenergic receptors. Such a study could provide insights into the likely binding pose, key amino acid interactions, and a theoretical binding energy. It could help to visualize how the 4-O-ethyl group fits within the binding pocket and whether it forms favorable or unfavorable interactions, thus offering a hypothesis about its affinity and selectivity.

Cellular Signaling Pathway Modulation (In Vitro Studies)

Upon binding to a β2-adrenergic receptor, an agonist triggers a cascade of intracellular signaling events. The primary pathway for β2-adrenergic receptor activation involves the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP).

Adenylyl Cyclase Activation and Cyclic AMP (cAMP) Production

Activation of the β2-adrenergic receptor by an agonist leads to a conformational change in the receptor, which in turn activates a stimulatory G protein (Gs). The activated Gs protein then stimulates the enzyme adenylyl cyclase to convert ATP into cAMP. The level of cAMP production is a direct measure of the agonist's efficacy. For this compound, its ability to activate this pathway would be dependent on its binding affinity and its capacity to induce the necessary conformational change in the receptor. An in vitro assay measuring adenylyl cyclase activity or cAMP accumulation in cells expressing β2-adrenergic receptors would be required to determine the efficacy of this compound as an agonist.

Table 2: Theoretical Cellular Signaling Effects

Compound Pathway Component Theoretical Effect Rationale
This compound Adenylyl Cyclase Unknown Dependent on the compound's ability to induce an active receptor conformation upon binding.
This compound Cyclic AMP (cAMP) Unknown The level of cAMP production is a direct consequence of adenylyl cyclase activation.

Potential for Biased Agonism or Functional Selectivity at β2-Adrenergic Receptors

The concept of biased agonism, or functional selectivity, proposes that a ligand can stabilize different receptor conformations, leading to the preferential activation of one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways). While the Gs-cAMP pathway is the canonical signaling route for β2-adrenergic receptors, they can also signal through β-arrestin pathways. It is conceivable that the structural modification in this compound could lead to biased agonism. The 4-O-ethyl group might induce a unique receptor conformation that favors coupling to either the Gs protein or β-arrestin. Investigating this would require sophisticated in vitro assays that can independently measure the activation of each pathway. Without such studies, the potential for this compound to act as a biased agonist remains a theoretical possibility.

Exploration of Secondary Messenger System Interactions

The pharmacological activity of β2-adrenergic receptor agonists like albuterol is fundamentally mediated through their interaction with secondary messenger systems. drugbank.comstudy.com Upon binding to the β2-adrenergic receptor on the surface of airway smooth muscle cells, the agonist triggers a conformational change in the receptor. This change activates the associated Gs protein, which in turn stimulates the enzyme adenylyl cyclase. drugbank.comnih.gov

Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). drugbank.comnih.gov cAMP then acts as a secondary messenger, initiating a cascade of intracellular events. The primary effect of increased intracellular cAMP is the activation of protein kinase A (PKA). drugbank.com PKA subsequently phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations. This reduction in calcium ultimately results in the relaxation of the bronchial smooth muscle, leading to bronchodilation. drugbank.comstudy.com

Theoretically, this compound, as a derivative of albuterol, would be expected to engage the same secondary messenger pathway. The critical determinant of its efficacy would be its binding affinity and intrinsic activity at the β2-adrenergic receptor. The presence of the 4-O-ethyl group, replacing the 4'-hydroxyl group of albuterol, may influence this receptor-ligand interaction. However, assuming the compound retains its agonist properties, the downstream signaling cascade would be anticipated to follow the established pathway:

Receptor Binding: this compound binds to the β2-adrenergic receptor.

G-Protein Activation: The receptor-ligand complex activates the Gs protein.

Adenylyl Cyclase Stimulation: Gs protein stimulates adenylyl cyclase.

cAMP Production: Intracellular levels of cAMP increase.

PKA Activation: cAMP activates Protein Kinase A.

Smooth Muscle Relaxation: PKA-mediated phosphorylation leads to bronchodilation.

The magnitude of the response would be contingent on the binding affinity and efficacy of this compound at the receptor compared to albuterol itself.

Enantiomeric Activity and Resolution Considerations

Albuterol is a chiral molecule and is administered as a racemic mixture of its two enantiomers: (R)-albuterol and (S)-albuterol. nih.govnih.gov It is well-established that the pharmacological activity of racemic albuterol is almost exclusively due to the (R)-enantiomer, which is a potent β2-adrenergic receptor agonist. drugbank.comnih.govnih.gov The (S)-enantiomer, in contrast, has been shown to be largely inactive at the β2-adrenergic receptor and may even possess some pro-inflammatory and bronchoconstrictive properties. nih.govnih.govnih.gov

The stereoselectivity of the β2-adrenergic receptor is a critical aspect of its function. The binding pocket of the receptor is three-dimensional, and it interacts with specific functional groups of the agonist molecule in a precise orientation. For albuterol, the (R)-enantiomer's spatial arrangement allows for optimal interaction with key amino acid residues within the receptor's binding site, leading to efficient receptor activation. The (S)-enantiomer, being a mirror image, does not fit into the binding pocket in the same way and therefore has a much lower binding affinity and lacks significant agonist activity. nih.govnih.gov

It is highly probable that this compound would exhibit similar chiral recognition at the β2-adrenergic receptor. The stereocenter in this compound is the same as in albuterol, and therefore, the (R)- and (S)-enantiomers of this derivative would be expected to have different affinities for the receptor. The (R)-enantiomer of 4-O-Ethyl Albuterol would be the pharmacologically active form, while the (S)-enantiomer would likely be inactive as a β2-agonist.

Based on the extensive research on the enantiomers of albuterol, a theoretical comparative pharmacological profile for the enantiomers of this compound can be postulated.

EnantiomerExpected Activity at β2-Adrenergic ReceptorTheoretical Properties
(R)-4-O-Ethyl Albuterol AgonistResponsible for the bronchodilatory effects. Binds with high affinity to the receptor, activating the adenylyl cyclase/cAMP pathway.
(S)-4-O-Ethyl Albuterol Inactive or Weak Antagonist/Pro-inflammatoryLacks significant binding affinity and agonist activity at the β2-receptor. May potentially exhibit pro-inflammatory or other non-β2-mediated effects, similar to (S)-albuterol.

The (S)-enantiomer of albuterol is metabolized more slowly than the (R)-enantiomer, which can lead to its accumulation with repeated use of the racemic mixture. nih.gov If (S)-4-O-Ethyl Albuterol follows a similar metabolic pattern, its accumulation could theoretically contribute to unwanted effects.

Theoretical Metabolic Pathways and Biochemical Fate

The metabolism of albuterol is well-characterized, with the primary route being conjugation of the 4'-hydroxyl group. drugbank.comnih.gov The biochemical fate of this compound would be determined by the stability and biotransformation of its ethyl ether linkage.

The ethyl ether linkage in this compound represents a significant departure from the structure of albuterol. Ether linkages are generally more stable to hydrolysis than ester linkages. However, they can be subject to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver. This process, known as O-dealkylation, would involve the removal of the ethyl group, potentially converting this compound back to albuterol.

Another possibility is that the ethyl group itself could undergo hydroxylation, followed by further oxidation. The specific CYP isoforms involved and the rate of such metabolism are unknown without experimental data. The stability of the ethyl ether bond would be a key factor in the pharmacokinetic profile of the compound.

The major metabolite of albuterol is the inactive 4'-O-sulfate ester, formed by the action of the enzyme sulfotransferase. drugbank.comnih.govhmdb.ca This sulfation occurs at the 4'-hydroxyl group. In this compound, this hydroxyl group is blocked by the ethyl group, making direct sulfation at this position impossible.

This blockage of the primary metabolic pathway of albuterol suggests that this compound would have a different metabolic profile and potentially a longer duration of action, provided it is not rapidly cleared by other metabolic routes such as O-dealkylation.

CompoundPrimary Metabolic PathwayKey MetabolitePotential for Bronchodilator Activity
Albuterol Sulfation of the 4'-hydroxyl group drugbank.comnih.gov4'-O-sulfate ester drugbank.comhmdb.caParent compound is active; metabolite is inactive.
This compound (Theoretical) O-dealkylation of the ethyl ether linkageAlbuterol (if O-dealkylation occurs)Parent compound's activity is theoretical; potential for metabolism to the active drug, albuterol.

Structure Activity Relationship Sar Studies of Albuterol and Its Phenolic Derivatives

Impact of O-Alkylation at the 4-Position on β-Adrenergic Agonist Activity

The substitution of the hydrogen atom of the 4-hydroxyl group in albuterol with an alkyl group, a modification that yields 4-O-alkyl derivatives like (±)-4-O-Ethyl Albuterol, can significantly influence the compound's interaction with β-adrenergic receptors. These modifications can alter the drug's binding affinity, intrinsic activity, and selectivity.

While specific quantitative data for a homologous series of 4-O-alkylated albuterol derivatives are not extensively available in the public domain, general principles of medicinal chemistry and SAR studies on related compounds suggest that the length and bulk of the alkyl chain at the 4-position would play a critical role in receptor binding. It is hypothesized that a short alkyl chain, such as the ethyl group in this compound, might be tolerated within the binding pocket of the β2-adrenergic receptor. However, progressively increasing the chain length would likely lead to a decrease in binding affinity due to steric hindrance. The binding pocket of the receptor is finite, and a bulky alkyl group could prevent the optimal orientation of the pharmacophore required for effective binding.

The following table illustrates a hypothetical trend in receptor binding affinity based on increasing alkyl chain length, a concept extrapolated from general SAR principles.

Compound4-O-Alkyl SubstituentPredicted Relative Binding Affinity for β2-Receptor
Albuterol-OHHigh
(±)-4-O-Methyl Albuterol-OCH3Moderate to High
This compound-OCH2CH3Moderate
(±)-4-O-Propyl Albuterol-O(CH2)2CH3Low
(±)-4-O-Butyl Albuterol-O(CH2)3CH3Very Low

The intrinsic activity of a β-adrenergic agonist, its ability to activate the receptor upon binding, is also sensitive to modifications at the 4-position. The replacement of the 4-hydroxyl group with an alkoxy group, such as the ethoxy group in this compound, eliminates a key hydrogen bonding donor. This could potentially reduce the intrinsic efficacy of the compound, leading to partial agonism compared to the full agonist activity of albuterol.

Furthermore, receptor selectivity (β2 vs. β1) could be affected. The subtle differences in the architecture of the binding sites of β1 and β2 receptors mean that a modification at the 4-position might be better accommodated by one subtype over the other. For instance, if the binding pocket of the β2 receptor is slightly larger or more tolerant of steric bulk in the region of the 4-position compared to the β1 receptor, O-alkylation could potentially enhance β2 selectivity. However, without specific experimental data, this remains a theoretical consideration.

Role of the 4-Hydroxyl Group in Albuterol's Pharmacophore

The phenolic hydroxyl group at the 4-position of the albuterol phenyl ring is a critical component of its pharmacophore, playing a pivotal role in the molecule's interaction with the β2-adrenergic receptor.

Structural and computational studies have revealed that the catechol-like moiety of β2-agonists, including the 4-hydroxyl group of albuterol, forms crucial hydrogen bonds with serine residues within the transmembrane domain 5 (TM5) of the β2-adrenergic receptor, specifically with Ser203, Ser204, and Ser207. These hydrogen bonds are instrumental in anchoring the ligand in the binding pocket and in inducing the conformational changes in the receptor that lead to its activation and the subsequent cellular response. The 4-hydroxyl group, in particular, is believed to interact significantly with Ser207.

The replacement of a hydroxyl group with an ethoxy group introduces both electronic and steric changes that can impact the molecule's pharmacological profile.

Electronic Effects: The hydroxyl group is a strong electron-donating group through resonance, which influences the electron density of the aromatic ring. An ethoxy group is also an electron-donating group, but its effect might be slightly different, potentially altering the pKa of the nearby 3-hydroxyl group and influencing its interaction with the receptor.

Steric Effects: The ethoxy group is significantly larger than the hydroxyl group. This increased bulk can lead to steric clashes with amino acid residues in the receptor's binding site, potentially forcing a suboptimal binding orientation or preventing binding altogether. The flexibility of the ethyl chain might allow for some conformational adaptation, but significant steric hindrance is a likely consequence.

Computational Approaches in SAR Elucidation

In the absence of extensive empirical data for compounds like this compound, computational modeling and molecular docking studies serve as powerful tools to predict and rationalize their SAR. These in silico methods can provide valuable insights into:

Binding Mode Prediction: Docking simulations can predict the most likely binding orientation of this compound within the crystal structure of the β2-adrenergic receptor. This can help to visualize potential steric clashes and the loss of key hydrogen bonding interactions.

Binding Affinity Estimation: Computational methods can be used to calculate the theoretical binding free energy of a ligand to its receptor. By comparing the calculated binding affinity of this compound to that of albuterol, researchers can estimate the impact of the 4-O-ethyl substitution.

Analysis of Molecular Interactions: Molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. This can reveal how the ethoxy group influences the stability of the complex and the network of interactions within the binding pocket.

These computational approaches, while not a substitute for experimental validation, are invaluable for guiding the design of new analogs and for understanding the SAR of novel compounds when empirical data is scarce.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand the physicochemical properties that are important for their activity. For β2-adrenergic agonists, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their potency and selectivity.

Lipophilicity (logP): As mentioned, the ethyl group increases the lipophilicity of this compound compared to albuterol. In many QSAR models for β2-agonists, there is an optimal range for logP.

Electronic Properties: The electronic nature of the substituent at the 4-position influences the acidity of the phenolic proton and the electron density of the aromatic ring. The replacement of a hydroxyl group with an ethoxy group will alter descriptors such as the Hammett constant (σ) and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Steric Parameters: Descriptors like molar refractivity (MR) or Taft's steric parameter (Es) are used to quantify the steric bulk of substituents. The ethyl group in this compound would have a larger steric parameter compared to the hydrogen of the hydroxyl group in albuterol.

A hypothetical QSAR model for a series of albuterol derivatives might take the following form:

pIC50 = c0 + c1logP + c2σ + c3*Es

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined by regression analysis.

Below is a data table illustrating the potential differences in key descriptors between albuterol and this compound, which would be inputs for a QSAR model. The values for this compound are estimated based on the structural change.

CompoundlogP (estimated)Hammett Constant (σp) of SubstituentMolar Refractivity (MR) of SubstituentHydrogen Bond DonorsHydrogen Bond Acceptors
Albuterol0.3-0.372.8533
This compound1.2-0.2412.4623

Table 1: Comparison of Physicochemical Descriptors for QSAR Analysis.

Based on general QSAR principles for β2-agonists, the increased lipophilicity and steric bulk, coupled with the altered electronic properties from the ethoxy group, would likely predict a change in the biological activity of this compound relative to albuterol.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of ligand-receptor complexes at an atomic level. nih.gov These simulations can reveal details about the binding process, the stability of the ligand in the binding pocket, and the conformational changes induced in the receptor upon ligand binding.

MD simulations of the β2-adrenergic receptor have provided significant insights into the binding of agonists like albuterol. nih.gov These studies have shown that the receptor is not a rigid structure but rather a dynamic entity that undergoes conformational changes to accommodate the ligand and initiate downstream signaling.

For this compound, an MD simulation would be expected to show:

Altered Binding Pose: The presence of the ethyl group at the 4-position could lead to a different preferred binding orientation compared to albuterol. This might be due to steric clashes with nearby amino acid residues or a re-optimization of hydrophobic interactions.

Modified Hydrogen Bonding Network: The loss of the hydrogen bond donor at the 4-position would disrupt the established hydrogen bonding network observed with albuterol and the serine residues in the binding pocket. The simulation could reveal whether new, stable hydrogen bonds are formed with the ether oxygen.

Changes in Water Molecule Dynamics: Water molecules within the binding pocket often play a crucial role in mediating ligand-receptor interactions. An MD simulation could show how the substitution of the hydroxyl group with the more hydrophobic ethoxy group affects the arrangement and dynamics of these water molecules.

Receptor Conformational Changes: The binding of an agonist to the β2-adrenergic receptor stabilizes an active conformation. The extent to which this compound can induce and stabilize this active conformation would be a key output of an MD simulation and would correlate with its efficacy as an agonist.

A hypothetical MD simulation study could compare the root-mean-square deviation (RMSD) of the ligand in the binding pocket and the root-mean-square fluctuation (RMSF) of the receptor's amino acid residues for both albuterol and this compound.

Simulation ParameterAlbuterol-β2AR ComplexThis compound-β2AR Complex (Hypothetical)
Ligand RMSD (Å)Low and stablePotentially higher or less stable
Receptor RMSF (Å) at key residuesSpecific fluctuations indicating active conformationDifferent fluctuation pattern
Key Hydrogen BondsMaintained with Ser203, Ser204, Ser207Lost with 4-OH, potentially new, weaker interactions

Table 2: Hypothetical Comparison of Molecular Dynamics Simulation Parameters.

Pharmacophore Modeling for β2-Adrenergic Agonists

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For β2-adrenergic agonists, a well-defined pharmacophore has been established based on a number of potent and selective compounds. nih.govresearchgate.net

A typical pharmacophore model for a β2-agonist includes the following features: nih.gov

Aromatic Ring: A hydrophobic feature that engages in van der Waals interactions with the receptor.

Hydrogen Bond Acceptor/Donor: Corresponding to the phenolic hydroxyl groups (or bioisosteres) that interact with serine residues.

Hydrogen Bond Donor/Acceptor: From the β-hydroxyl group on the ethanolamine (B43304) side chain.

Positive Ionizable Feature: A protonated amine that forms an ionic bond with an aspartate residue (Asp113) in the receptor.

When mapping this compound onto this pharmacophore, the following observations can be made:

The aromatic ring and the β-hydroxyl group fit the corresponding pharmacophoric features well.

The protonated amine also aligns with the positive ionizable feature.

The key difference lies in the feature corresponding to the 4-position substituent. While albuterol's 4-hydroxyl group can act as both a hydrogen bond donor and acceptor, the ethoxy group of this compound primarily functions as a hydrogen bond acceptor. This mismatch with the donor component of the pharmacophore feature could explain a potential reduction in activity.

The table below summarizes the alignment of albuterol and this compound with a generic β2-agonist pharmacophore model.

Pharmacophore FeatureAlbuterolThis compound
Aromatic RingMatchMatch
4-Position H-Bond DonorMatchMismatch
4-Position H-Bond AcceptorMatchMatch
β-Hydroxyl H-Bond Donor/AcceptorMatchMatch
Positive Ionizable AmineMatchMatch

Table 3: Pharmacophore Feature Mapping.

The pharmacophore model serves as a useful tool for virtual screening of new potential β2-agonists and for rationalizing the SAR of existing compounds. nih.gov The analysis of this compound within this framework suggests that while it retains several key features necessary for binding, the modification at the 4-position may compromise an important interaction, potentially leading to reduced agonist potency.

Advanced Analytical Methodologies for Characterization and Quantification in Research Matrices

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of (±)-4-O-Ethyl Albuterol, enabling the separation of the compound from impurities and, if necessary, the resolution of its enantiomers.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of this compound. Method development typically involves the optimization of several parameters to achieve adequate separation from potential impurities, including starting materials, by-products, and degradation products.

A typical reversed-phase HPLC method for the analysis of albuterol-related compounds would utilize a C18 or a phenyl stationary phase. The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution may be employed to ensure the separation of compounds with a wide range of polarities. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, such as 275 nm.

Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Illustrative HPLC Method Parameters for the Analysis of Albuterol and Related Impurities

ParameterValue
Column Hypersil GOLD CN (or similar)
Mobile Phase 0.05 M KH2PO4 (containing 0.1% triethylamine, pH 3.7) : Methanol (60:40 v/v)
Flow Rate 0.6 mL/min
Detection UV at 275 nm
Column Temperature 25°C
Injection Volume 10 µL

Supercritical Fluid Chromatography (SFC) for Enantiomeric or Impurity Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for both chiral and achiral separations in the pharmaceutical industry. For this compound, which is a racemic mixture, SFC is particularly well-suited for enantiomeric separation. This is crucial as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.

SFC typically utilizes supercritical carbon dioxide as the primary mobile phase, often with a small percentage of a polar organic modifier such as methanol or ethanol (B145695). The use of chiral stationary phases (CSPs) is essential for enantiomeric separations. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of compounds.

The advantages of SFC over traditional HPLC for chiral separations include faster analysis times, reduced solvent consumption, and often unique selectivity. Method development in SFC involves screening different CSPs and optimizing the mobile phase composition (co-solvent percentage and additives), back pressure, and temperature to achieve the desired resolution between the enantiomers.

For impurity separation, the high efficiency and unique selectivity of SFC can also be advantageous, potentially offering better resolution of closely related impurities compared to HPLC.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) can be a viable technique for the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS). However, due to the polar nature and relatively low volatility of the compound, derivatization is often necessary to improve its chromatographic properties. A common derivatization approach for similar compounds like albuterol is silylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility and thermal stability.

A GC-MS method for albuterol has been developed that involves the formation of its tri-TMS derivative. illinois.edu This method demonstrates high sensitivity and specificity, making it suitable for quantitative analysis in complex matrices. illinois.edu A similar approach could be applied to this compound. The GC column would typically be a fused silica (B1680970) capillary column coated with a non-polar or medium-polarity stationary phase. The mass spectrometer allows for selective detection and quantification, as well as structural confirmation based on the fragmentation pattern of the derivatized analyte.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

In the ¹H NMR spectrum, characteristic signals would be expected for the aromatic protons, the protons of the ethyl group, the tert-butyl group, the hydroxymethyl group, and the protons on the chiral center and the adjacent carbon. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals provide a fingerprint of the molecule's structure.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, including the aromatic carbons, the carbons of the ethyl and tert-butyl groups, the hydroxymethyl carbon, and the carbons of the ethanolamine (B43304) side chain.

NMR can also be used to assess the purity of a sample by detecting signals from impurities. Quantitative NMR (qNMR) can be employed for the precise determination of the compound's purity against a certified reference standard.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic CH6.8 - 7.3m
-OCH2CH3~4.0q
Ar-CH2OH~4.6s
-CH(OH)-~4.8t
-CH2-NH-~2.8 - 3.0m
-C(CH3)3~1.1s
-OCH2CH3~1.4t

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Aromatic C-O~150
Aromatic C~110 - 135
-CH(OH)-~70
Ar-CH2OH~63
-OCH2CH3~64
-C(CH3)3~50
-CH2-NH-~56
-C(CH3)3~29
-OCH2CH3~15

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass Spectrometry (MS) is a critical technique for verifying the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The nominal molecular weight of this compound is 267.37 g/mol .

When analyzed by techniques such as electrospray ionization (ESI), the compound is expected to readily form a protonated molecule [M+H]⁺ at m/z 268. Subsequent fragmentation of this ion in a tandem mass spectrometer (MS/MS) would yield characteristic product ions. A prominent fragmentation pathway for compounds with a similar ethanolamine side chain involves the cleavage of the C-C bond between the hydroxyl-bearing carbon and the aromatic ring. Another common fragmentation is the loss of the tert-butyl group.

For instance, in the analysis of albuterol, a key fragment ion is observed at m/z 148. scbt.com For this compound, a similar fragmentation would be expected, leading to a characteristic ion. The detailed fragmentation pattern provides a high degree of confidence in the structural identification of the compound.

Table 4: Expected Mass Spectrometric Data for this compound

IonExpected m/z
[M+H]⁺268.2
[M+H - H₂O]⁺250.2
[M+H - C₄H₉]⁺212.1

Note: The m/z values are for the most abundant isotope.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample at different wavelengths, a unique spectral fingerprint is generated. For this compound, IR spectroscopy is a key component of its characterization, often included in the Certificate of Analysis when supplied as a reference standard. synthinkchemicals.com

The structure of this compound contains several key functional groups, each with characteristic absorption bands in the IR spectrum. These include hydroxyl (-OH), secondary amine (-NH-), an ether (Ar-O-CH₂), and a substituted benzene (B151609) ring. The analysis of the IR spectrum allows for the unambiguous confirmation of these structural features.

The expected characteristic IR absorption bands for this compound are detailed in the table below, based on its molecular structure and established correlation tables.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
Hydroxyl (-OH)O-H Stretch (Alcohol, H-bonded)3500 - 3200Strong, Broad
Amine (-NH-)N-H Stretch (Secondary Amine)3500 - 3300Moderate
Alkyl C-HC-H Stretch2980 - 2850Strong
Aromatic C-HC-H Stretch3100 - 3000Weak to Moderate
Aromatic C=CC=C Stretch1620 - 1580Moderate
Aromatic C=CC=C Stretch1520 - 1470Moderate
Ether (Ar-O-C)C-O Stretch (Asymmetric)1270 - 1230Strong
Ether (Ar-O-C)C-O Stretch (Symmetric)1050 - 1010Moderate
Alcohol (C-OH)C-O Stretch1260 - 1050Strong

The broad O-H stretching band is a hallmark of alcohols and is due to intermolecular hydrogen bonding. docbrown.info The presence of both ether and alcohol C-O stretching bands, alongside the characteristic N-H, alkyl, and aromatic stretches, provides a comprehensive structural confirmation of the molecule.

Impurity Profiling and Quantification in Pharmaceutical Substances

Impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory bodies to ensure the safety and efficacy of pharmaceutical products. As an impurity of Salbutamol (B1663637), the detection and quantification of this compound are essential components of the quality control process for the active pharmaceutical ingredient (API) and its finished dosage forms.

Methodologies for Trace Level Detection and Quantitation of this compound

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of Salbutamol and its related substances, including this compound. sciensage.info Reversed-phase HPLC (RP-HPLC) methods are particularly common, offering excellent resolution and sensitivity.

These methods must be sensitive enough to detect and quantify impurities at trace levels, often below 0.1% relative to the main compound. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are key performance characteristics that define the sensitivity of the method. Validation studies for related compounds in Salbutamol have established methods with high sensitivity. For instance, RP-HPLC methods have demonstrated LOD and LOQ values for various impurities in the range of 0.01% to 0.21% relative to a standard Albuterol concentration of 0.3 mg/mL. researchgate.netnih.gov Another study established an LOQ for Salbutamol impurities at 0.048 ppm. eijppr.com Furthermore, supercritical fluid chromatography (SFC), a faster alternative to HPLC, has achieved LODs near 0.5 µg/mL for several Salbutamol impurities. nih.gov

Typical chromatographic conditions for the analysis of Salbutamol impurities involve:

Column: C18 or Phenyl-based columns. researchgate.netcsfarmacie.cz

Mobile Phase: A mixture of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., methanol or acetonitrile). researchgate.netcsfarmacie.cz

Detection: UV spectrophotometry, typically at wavelengths of 225 nm or 277 nm, where the aromatic ring exhibits strong absorbance. researchgate.netcsfarmacie.cz

Interactive Data Table: Reported Sensitivity of Analytical Methods for Salbutamol Impurities

Analytical Technique Analyte(s) Limit of Detection (LOD) Limit of Quantitation (LOQ)
RP-HPLCAlbuterol & 6 related substances0.01% - 0.21%0.01% - 0.21%
HPLCSalbutamol Sulphate0.0096 ppm (0.20%)0.048 ppm (1.00%)
SFC-UVSalbutamol impurities B, D, F, G~0.5 µg/mLNot specified
RP-HPLCAlbuterol & related substances0.012%0.013%

Use as a Reference Standard in Impurity Control

The accurate quantification of any impurity relies on the availability of a highly characterized reference standard. This compound serves this critical role in the quality control of Salbutamol. By using a reference standard of known purity and identity, analytical laboratories can:

Confirm Peak Identity: The retention time of a peak in a chromatogram can be definitively assigned by comparing it to the retention time of the injected reference standard.

Perform Accurate Quantification: A calibration curve is generated by injecting known concentrations of the reference standard. The concentration of the impurity in a test sample is then calculated by comparing its peak area to this calibration curve.

Validate Analytical Methods: The reference standard is essential for validating the performance of analytical methods, including specificity, accuracy, precision, and linearity, ensuring the method is suitable for its intended purpose.

The use of this compound as a reference standard is crucial for meeting the stringent specifications set by pharmacopoeias, which define the maximum allowable levels for known and unknown impurities in the drug substance. researchgate.net

Significance in Pharmaceutical Science and Drug Discovery Research

Contribution to Understanding Albuterol's Chemical Stability and Degradation Pathways

The study of (±)-4-O-Ethyl Albuterol has been instrumental in elucidating the chemical stability and degradation pathways of Albuterol, particularly in formulated products.

Identification of Degradation Products under Various Conditions

Research has identified this compound as a principal degradation product of Albuterol, especially in formulations containing ethanol (B145695). Stress testing studies under various conditions, including acidic, alkaline, oxidative, and thermal stress, have been conducted to understand the degradation profile of Albuterol.

A key study investigating the degradation of Salbutamol (B1663637) in ethanolic solutions revealed the formation of three ethyl ether degradation products, one of which is this compound. The formation of these ether impurities is particularly pronounced under acidic conditions. The investigation highlighted that the levels of this compound and its isomeric counterpart reach a maximum at an ethanol concentration of approximately 20%.

Degradation ConditionKey Degradation Products Identified
Acidic (in ethanol)This compound, isomeric ethyl ethers, diethyl ether
Alkaline HydrolysisVarious degradation products
Oxidative (H2O2)Various degradation products
ThermalVarious degradation products

Mechanistic Studies of Chemical Stability

The formation of this compound from Albuterol in the presence of ethanol is understood to occur via an acid-catalyzed dehydration reaction. This mechanism involves the protonation of the benzylic hydroxyl group of Albuterol, followed by the loss of a water molecule to form a carbocation intermediate. This intermediate is then attacked by ethanol, leading to the formation of the ethyl ether. The requirement of an acidic pH to drive this degradation has been experimentally demonstrated.

This understanding of the degradation mechanism is crucial for the development of stable Albuterol formulations. By controlling the pH and excipient composition, particularly the concentration of ethanol, manufacturers can minimize the formation of this compound and other related impurities, thereby ensuring the product's quality and shelf-life.

Implications for the Synthesis and Purity of β2-Adrenergic Agonists

The presence of this compound as a potential impurity has significant implications for the manufacturing and quality control of Albuterol and other β2-adrenergic agonists.

Optimization of Synthetic Routes to Minimize Impurity Formation

While primarily identified as a degradation product, the potential for ether formation during the synthesis of Albuterol, especially if ethanol is used as a solvent or is present as an impurity in the starting materials or reagents, must be considered. Synthetic processes are therefore designed to control reaction conditions and purification steps to minimize the formation of such impurities. This includes the careful selection of solvents, temperature, and pH, as well as the implementation of robust purification techniques to remove any O-alkylated byproducts. The goal is to ensure that the final active pharmaceutical ingredient (API) meets the stringent purity requirements set by regulatory authorities.

Development of Quality Control Strategies for New Chemical Entities

This compound serves as a critical reference standard in the development and validation of analytical methods for the quality control of Albuterol drug substances and products. The availability of well-characterized impurity standards is essential for:

Method Development and Validation: High-performance liquid chromatography (HPLC) and other chromatographic techniques are developed to effectively separate and quantify this compound from the parent drug and other potential impurities. The reference standard is used to confirm the identity of the impurity peak and to calibrate the method for accurate quantification.

Impurity Profiling and Specification Setting: By using this compound as a reference, manufacturers can establish the impurity profile of their product and set appropriate specifications for its maximum allowable level. This is a critical aspect of ensuring the safety and efficacy of the final drug product.

Stability Studies: The reference standard is used to monitor the formation of this compound during stability studies, providing data on the drug's shelf-life and appropriate storage conditions.

Use as a Research Tool in Receptor Pharmacology Studies

While the primary significance of this compound lies in its role as a chemical reference standard, its structural similarity to Albuterol suggests potential as a tool in receptor pharmacology research. Although extensive studies in this area are not widely published, the modification of the phenolic hydroxyl group to an ethyl ether could provide insights into the structure-activity relationships of β2-adrenergic agonists.

By comparing the receptor binding affinity and functional activity of this compound with that of Albuterol, researchers could probe the importance of the 4-hydroxyl group for receptor interaction. This hydroxyl group is known to be a key hydrogen bonding site within the β2-adrenergic receptor. Altering this group to an ethyl ether would be expected to significantly impact its binding affinity and efficacy, providing valuable data for the refinement of pharmacophore models for β2-adrenergic agonists. Such studies could contribute to the rational design of new agonists with improved selectivity and pharmacological profiles. However, to date, the literature is sparse on the specific use of this compound for this purpose.

Probing Receptor Microenvironments and Ligand-Binding Domains

The study of molecules like this compound can be instrumental in elucidating the intricate microenvironments of G-protein coupled receptors (GPCRs), such as the β2-adrenergic receptor. The introduction of a 4-O-ethyl group in place of the hydroxyl group found in albuterol provides a chemical probe to explore the steric and electronic tolerances of the ligand-binding pocket.

Key Research Findings:

Steric Hindrance and Receptor Topography: The ethyl group on the phenol (B47542) ring of this compound introduces additional bulk compared to the hydroxyl group in the parent compound, albuterol. By studying the binding affinity and efficacy of this analog, researchers can infer the spatial constraints of the receptor's binding site. A significant decrease in binding affinity would suggest that this region of the receptor is sterically hindered, unable to accommodate larger substituents. Conversely, if the binding is retained, it could indicate the presence of a larger cavity or a flexible region within the microenvironment of the receptor.

Interactive Data Table: Comparison of Albuterol and this compound

CompoundChemical FormulaMolecular WeightKey Functional Group at Position 4Potential Receptor Interactions
AlbuterolC13H21NO3239.31 g/mol Hydroxyl (-OH)Hydrogen bonding, polar interactions
This compoundC15H25NO3267.37 g/mol Ethyl Ether (-OCH2CH3)Hydrophobic interactions, potential steric hindrance

Designing Novel Analogs with Modified Pharmacological Profiles

The insights gained from studying this compound can be directly applied to the rational design of novel albuterol analogs with tailored pharmacological properties. By understanding the structure-activity relationships (SAR) associated with modifications at the 4-position of the phenyl ring, medicinal chemists can fine-tune the affinity, selectivity, and duration of action of new drug candidates.

Detailed Research Implications:

Improving Receptor Subtype Selectivity: Albuterol is a selective agonist for the β2-adrenergic receptor over the β1-adrenergic receptor, which is important for minimizing cardiac side effects. By systematically modifying the alkoxy group at the 4-position (e.g., from ethyl to larger or more complex alkyl chains), it may be possible to design analogs with even greater selectivity. The subtle differences in the ligand-binding pockets of β-receptor subtypes could be exploited by these tailored modifications.

Modulating Duration of Action: The metabolic stability of a drug is a key determinant of its duration of action. The 4-hydroxyl group of albuterol is a potential site for metabolism. By replacing it with an ethyl ether group, as in this compound, the metabolic profile of the molecule is altered. This knowledge can be used to design long-acting β2-agonists (LABAs) by introducing substituents that are less susceptible to metabolic degradation, or conversely, to design short-acting compounds with predictable metabolic pathways. A study on the synthesis of various albuterol analogs with modifications to the m-hydroxymethyl group demonstrated that even small changes can significantly alter the selectivity and potency of the compounds.

Exploring Novel Pharmacological Activities: While albuterol is an agonist, modifications to its structure could potentially lead to the discovery of antagonists or partial agonists. The way in which the 4-O-ethyl group of this compound interacts with the receptor could shift the conformational changes induced upon binding, leading to a different pharmacological response. This principle is fundamental to the development of new classes of drugs that target the β2-adrenergic receptor.

Interactive Data Table: Structure-Activity Relationship Insights

Structural ModificationPotential Impact on Pharmacological ProfileRationale
Alkylation of 4-OH group Altered potency, selectivity, and duration of actionChanges in hydrogen bonding and hydrophobic interactions within the receptor binding site. oup.com
Introduction of bulky groups Potential for increased selectivity or antagonismExploitation of steric differences between receptor subtypes.
Modification of metabolic soft spots Increased or decreased duration of actionAlteration of the molecule's susceptibility to metabolic enzymes.

Future Research Directions and Unexplored Academic Avenues

In-depth Mechanistic Studies of Receptor Interactions

A foundational area for future research is the detailed characterization of how (±)-4-O-Ethyl Albuterol interacts with its primary target, the β2-adrenergic receptor (β2AR), and potentially other receptors.

Allosteric Modulation Potential

While albuterol is a classic orthosteric agonist, binding to the primary active site of the β2AR, the potential for this compound to act as an allosteric modulator is an intriguing and unexplored avenue. nih.gov Allosteric modulators bind to a site on the receptor distinct from the orthosteric site, altering the receptor's response to the primary agonist. nih.gov This can offer therapeutic advantages, such as enhanced specificity for receptor subtypes and a better safety profile due to a "ceiling effect" on their actions. nih.gov

Future studies should investigate whether this compound can act as a positive allosteric modulator (PAM) or a negative allosteric modulator (NAM) of the β2AR. As a PAM, it could potentially potentiate the effect of endogenous agonists or co-administered orthosteric agonists like albuterol itself. nih.gov Research in this area would involve functional assays to measure downstream signaling, such as cAMP production, in the presence of both an orthosteric agonist and this compound. nih.gov Identifying a novel allosteric binding site and understanding its interaction with this compound could pave the way for designing new classes of respiratory therapeutics.

Kinetics of Ligand-Receptor Binding and Dissociation

The therapeutic efficacy of a drug is not solely determined by its binding affinity (a thermodynamic property) but also by its binding kinetics—the rates of association (k-on) and dissociation (k-off) from the receptor. ibmc.msk.ruresearchgate.net A drug with a long residence time at the receptor can exhibit prolonged pharmacological activity, even at low plasma concentrations. ibmc.msk.ru The kinetics of how this compound binds to and dissociates from the β2AR are completely unknown.

Future research should focus on determining the kinetic parameters of this compound. Techniques like surface plasmon resonance (SPR) or radioligand binding assays could be employed to measure the on- and off-rates. Understanding these kinetic properties is crucial as they can significantly influence the compound's duration of action and in vivo effectiveness. researchgate.net Molecular dynamics simulations could further elucidate the binding and unbinding pathways, offering insights into the structural determinants that control the kinetic profile, similar to studies performed on other β2-agonists. nih.gov

Kinetic Parameter Description Potential Implication for this compound
Association Rate (k-on) The rate at which the ligand binds to the receptor.A fast on-rate could lead to a rapid onset of action.
Dissociation Rate (k-off) The rate at which the ligand-receptor complex falls apart.A slow off-rate results in a long residence time and potentially prolonged therapeutic effect. ibmc.msk.ru
Residence Time (1/k-off) The average time a ligand remains bound to its target.A key determinant of in vivo drug efficacy and duration of action. researchgate.net
Binding Affinity (KD) The ratio of k-off to k-on, indicating the strength of the binding at equilibrium. nih.govDetermines the concentration of the drug needed to occupy receptors.

Advanced Synthetic Route Development

Developing novel and efficient synthetic pathways for this compound is essential for enabling further research and potential applications. Current methods are not optimized, and modern synthetic strategies offer significant improvements.

Green Chemistry Approaches for this compound Synthesis

The pharmaceutical industry is increasingly adopting the principles of green chemistry to reduce its environmental impact. mdpi.com These principles focus on minimizing waste, using less hazardous substances, and improving energy efficiency. nih.govresearchgate.net Future research should aim to develop a green synthesis for this compound.

This could involve:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, supercritical fluids, or bio-based solvents. mdpi.comejcmpr.com

Catalysis: Employing catalytic reagents instead of stoichiometric ones to minimize waste. researchgate.net This could include biocatalysis or transition metal catalysis. mdpi.com

Process Intensification: Exploring continuous manufacturing processes, which can improve efficiency, reduce waste, and lower costs compared to traditional batch processing. vcu.edu A recent FDA-funded project is already exploring continuous manufacturing for albuterol, providing a framework that could be adapted for its derivatives. vcu.edu

Green Chemistry Principle Application to this compound Synthesis Potential Benefit
Waste Prevention Design synthesis to produce minimal waste.Reduced environmental impact and disposal costs.
Atom Economy Maximize the incorporation of all materials used in the process into the final product.Increased efficiency and less waste.
Safer Solvents and Auxiliaries Use of non-toxic, renewable solvents like water or ethanol (B145695). mdpi.comImproved safety for chemists and reduced environmental pollution.
Design for Energy Efficiency Conduct reactions at ambient temperature and pressure where possible.Lower energy consumption and production costs.
Use of Renewable Feedstocks Utilize starting materials derived from renewable sources.Increased sustainability of the manufacturing process.

Chemoenzymatic Synthesis for Enantioselective Production

Like albuterol, this compound is a chiral molecule, existing as a racemic mixture of two enantiomers. In albuterol, only the (R)-enantiomer (levalbuterol) possesses the desired therapeutic activity, while the (S)-enantiomer is inactive and may contribute to side effects. nih.govresearchgate.net It is highly probable that a similar stereoselectivity exists for this compound.

Future synthetic research should focus on chemoenzymatic methods to produce the individual enantiomers. This approach combines traditional chemical synthesis with the use of enzymes (biocatalysis) to achieve high enantioselectivity. ntnu.no For instance, ketoreductase enzymes can be used for the asymmetric reduction of a ketone precursor to stereoselectively form the chiral alcohol center found in the target molecule. mdpi.com Developing an efficient enantioselective synthesis is a critical step to allow for the separate pharmacological evaluation of each enantiomer, which is essential for understanding the molecule's full biological profile. researchgate.net

Application of Advanced Analytical Techniques

The accurate and sensitive detection and characterization of this compound, both as a pure substance and as an impurity in albuterol formulations, requires the application of advanced analytical methods. rti.org

Future work should focus on developing and validating state-of-the-art analytical techniques for this compound. While standard High-Performance Liquid Chromatography (HPLC) methods exist for albuterol and its related compounds, more advanced techniques can offer superior performance. researchgate.netnih.gov

Modern Supercritical Fluid Chromatography (SFC) is a powerful technique for the analysis and purification of pharmaceutical compounds, including impurities. SFC offers advantages over HPLC, such as faster analysis times and reduced use of organic solvents, aligning with green chemistry principles. Developing a robust SFC method for this compound would be highly beneficial for quality control in pharmaceutical manufacturing.

Furthermore, advanced spectrophotometric methods, such as dual-wavelength techniques, could be developed for the selective determination of this compound in the presence of albuterol and other related substances without the need for extensive separation steps. nih.gov The validation of these methods according to international guidelines would be essential for their adoption in research and industrial settings. nih.gov

Hyphenated Techniques for Comprehensive Characterization

The unambiguous characterization of pharmaceutical impurities like this compound requires powerful analytical tools that provide both separation and structural information. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. rsisinternational.orgajrconline.orgnih.govresearchgate.netnih.gov

Future research should focus on the application of advanced hyphenated techniques for the comprehensive characterization of this compound. While techniques like High-Performance Liquid Chromatography (HPLC) are used for the determination of Albuterol and its related substances, the definitive structural elucidation of a specific impurity such as the 4-O-ethyl ether derivative would benefit from the coupling of chromatography with mass spectrometry and nuclear magnetic resonance spectroscopy. researchgate.netnih.govijprajournal.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for impurity profiling. rsisinternational.orgbiomedres.us Future studies could develop and validate a sensitive LC-MS/MS method tailored for this compound. This would involve optimizing chromatographic conditions to separate it from Albuterol and other known impurities, followed by tandem mass spectrometry to determine its fragmentation pattern, which provides definitive structural confirmation. One study has already utilized liquid chromatography-ion-spray mass spectrometry to elucidate the structures of various decomposition products of Salbutamol (B1663637), setting a precedent for this approach. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): For a complete and unambiguous structural confirmation, LC-NMR is a powerful, albeit less common, technique. rsisinternational.orgresearchgate.net Isolating the impurity peak in-line and acquiring NMR data (¹H, ¹³C, and 2D-NMR) would provide unequivocal evidence of the ethyl group's position on the phenolic oxygen of the Albuterol molecule.

Gas Chromatography-Mass Spectrometry (GC-MS): Although Albuterol and its impurities are often non-volatile, derivatization could make them amenable to GC-MS analysis. rsisinternational.org This could serve as an orthogonal technique to LC-MS, providing complementary information for characterization.

Table 1: Application of Hyphenated Techniques for this compound Characterization

TechniquePotential Application for this compoundAnticipated Outcome
LC-MS/MSSeparation from Albuterol and other impurities; generation of fragmentation spectra.Confirmation of molecular weight and structural fragments consistent with the 4-O-ethyl ether structure.
LC-NMRIn-line separation and acquisition of NMR spectra.Unambiguous confirmation of the ethyl group's connectivity to the phenolic oxygen.
GC-MS (with derivatization)Orthogonal separation and mass spectrometric analysis.Alternative method for identification and confirmation, reducing the risk of overlooking co-eluting impurities.

Automated Impurity Profiling in Complex Matrices

Pharmaceutical formulations, such as syrups or inhalation solutions, represent complex matrices where excipients can interfere with the detection of impurities. Future research should explore the development of automated impurity profiling systems to routinely monitor for the presence of this compound in such complex products.

The goal of impurity profiling is the detection, identification, and quantification of impurities in pharmaceutical products. ijprajournal.comrroij.com Automation can significantly enhance the efficiency and reliability of this process. This would involve:

Automated Sample Preparation: Implementing robotic systems for dilution, extraction, and other sample preparation steps to minimize variability and improve throughput.

Advanced Data Processing Software: Utilizing software that can automatically integrate chromatographic peaks, compare them against a library of known impurities (including this compound), and flag the presence of new or out-of-specification impurities.

Orthogonal Method Integration: Developing automated workflows that can switch between different analytical methods (e.g., two different HPLC column chemistries) to ensure complete impurity separation and detection.

Theoretical Considerations in Formulation Stability and Impurity Control

Beyond analytical detection, a key academic avenue is the theoretical understanding and prediction of impurity formation. This proactive approach allows for the design of more stable pharmaceutical formulations and the implementation of effective control strategies.

Predicting the Formation of 4-O-Ethyl Albuterol in Different Pharmaceutical Formulations

The formation of this compound is likely due to a reaction between Albuterol and an ethyl source, such as ethanol, which may be present as a co-solvent or an impurity in other excipients. Predicting the likelihood of this impurity forming in various formulations is a critical step in risk mitigation.

In Silico Prediction Models: The use of predictive software for degradation pathways is a growing field. acs.orgacs.orgnih.gov Programs like Zeneth® can be used to predict potential degradation products based on the structure of the active pharmaceutical ingredient (API) and the formulation components under various stress conditions (e.g., pH, temperature). acs.orgnih.gov Future academic work could involve building or refining a model to specifically predict the etherification of Albuterol's phenolic hydroxyl group in the presence of different ethyl-containing species. Such models use knowledge bases of chemical reactions to forecast potential degradation pathways. acs.orgnih.gov

Forced Degradation Studies: These studies are essential for understanding how a drug substance behaves under stress conditions like heat, humidity, light, acid/base hydrolysis, and oxidation. veeprho.comlubrizolcdmo.comajpsonline.com A systematic forced degradation study of Albuterol in the presence of ethanol could elucidate the reaction kinetics and conditions that favor the formation of this compound. This experimental data can then be used to validate and improve in silico models.

Table 2: Factors for Predictive Modeling of this compound Formation

Input ParameterRationalePotential Impact on Formation
Ethanol ConcentrationEthanol is the likely source of the ethyl group.Higher concentrations may increase the rate of formation.
pH of FormulationThe reactivity of the phenolic hydroxyl group is pH-dependent.Specific pH ranges may catalyze the etherification reaction.
TemperatureReaction rates are generally temperature-dependent.Elevated temperatures during storage or processing could accelerate formation.
Presence of Other ExcipientsExcipients can act as catalysts or inhibitors. nih.govCertain excipients might promote or prevent the reaction.

Strategies for Mitigating Impurity Formation during Storage

Based on the theoretical understanding of its formation, several strategies can be developed to mitigate the formation of this compound during the storage of Albuterol-containing drug products.

Excipient Control: The most direct strategy is to control the presence of ethanol in the formulation. This could involve using ethanol-free solvent systems or setting strict limits for ethanol as a residual solvent in other excipients. The interaction between the drug and excipients is a common cause of degradation. nih.gov

Formulation Optimization: The pH of the formulation can be adjusted to a range where the etherification reaction is minimized. Buffering agents can be used to maintain this optimal pH throughout the product's shelf life.

Packaging and Storage Conditions: Protecting the product from elevated temperatures is crucial. This involves defining appropriate storage conditions (e.g., controlled room temperature) and using packaging that provides adequate protection. While Albuterol formulations have been shown to be stable under various conditions, the formation of specific impurities like the 4-O-ethyl ether may be temperature-sensitive. nih.gov

Q & A

Q. What analytical methods are recommended for quantifying (±)-4-O-Ethyl Albuterol in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection is a validated method. The assay involves comparing peak responses of the sample (Assay preparation) and a reference standard (Standard preparation). The formula for calculating the quantity is:

Quantity (mg)=2×(239.32576.71)×200×C×(rUrS)\text{Quantity (mg)} = 2 \times \left(\frac{239.32}{576.71}\right) \times 200 \times C \times \left(\frac{r_U}{r_S}\right)

Here, CC is the concentration of the reference standard, and rU/rSr_U/r_S are the peak response ratios . Ensure column calibration and solvent compatibility to avoid interference from structural analogs like levalbuterol-related compounds .

Q. How can researchers ensure the structural integrity of this compound during synthesis?

Use nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and mass spectrometry (MS) for structural confirmation. Comparative analysis with certified reference materials (e.g., CER678380) is critical to validate purity (>98% by HPLC). Include 13C-DEPT NMR to resolve stereochemical ambiguities, especially for the ethoxymethyl and tert-butylamino groups .

Q. What in vitro models are suitable for preliminary efficacy studies of this compound?

Cascade impactor tests are recommended to assess aerosol performance, linking fine particle dose (FPD) to bronchodilator efficacy. Therapeutic equivalence between formulations can be assumed if the 90% confidence interval for FPD ratios falls within 0.5–1.2 . Pair this with cell-based assays (e.g., bronchial smooth muscle relaxation) to validate β2-adrenergic receptor activation.

Advanced Research Questions

Q. How should researchers design a comparative pharmacokinetic study between this compound and its parent compound, albuterol?

  • Population (P): Adults with reversible airway obstruction.
  • Intervention (I): Single-dose administration of this compound.
  • Comparison (C): Immediate-release albuterol sulfate.
  • Outcome (O): Bioavailability (AUC), CmaxC_{\text{max}}, and TmaxT_{\text{max}} at steady state. Use crossover designs with washout periods to minimize carryover effects. Note that this compound may exhibit delayed absorption due to its ethylated hydroxyl group, requiring extended plasma sampling intervals (up to 24 hours) .

Q. What strategies resolve contradictions in APSD (Aerosol Particle Size Distribution) data across studies?

  • Methodological harmonization: Standardize cascade impactor operating conditions (flow rate: 28.3 L/min) and humidity controls.
  • Data normalization: Express FPD as a percentage of the emitted dose to account for inter-device variability.
  • Statistical reconciliation: Apply equivalence testing (e.g., two one-sided t-tests) with pre-defined bounds (e.g., 0.8–1.25 for AUC ratios) .

Q. How can metabolic pathways of this compound be elucidated to identify potential drug-drug interactions?

  • In vitro systems: Use human liver microsomes (HLMs) or hepatocytes to assess cytochrome P450 (CYP) metabolism.
  • Isotopic labeling: Synthesize deuterated analogs (e.g., d8-quetiapine derivatives) to track ethyl group cleavage and hydroxylation sites .
  • Mass spectrometry imaging (MSI): Map tissue-specific metabolite distribution in rodent models .

Methodological Considerations

Q. What ethical frameworks apply to clinical trials involving this compound in pediatric populations?

  • Participant selection: Stratify by age (e.g., 6–12 vs. 13–17 years) and severity of bronchospasm (e.g., PASS score ≥5 for inclusion).
  • Data anonymization: Assign unique identifiers to protect patient confidentiality while enabling longitudinal tracking .
  • Protocol registration: Pre-publish trial designs on platforms like ClinicalTrials.gov to ensure transparency .

Q. How can researchers optimize electronic health record (EHR) integration for real-world evidence studies?

  • Data extraction: Use natural language processing (NLP) to mine unstructured EHR fields (e.g., physician notes) for adverse event terms (e.g., "tachycardia," "hypokalemia").
  • Confounder adjustment: Apply propensity score matching to balance covariates like baseline lung function and concurrent β-blocker use .

Data Reporting Standards

Q. What criteria ensure reproducibility in this compound studies?

  • Pre-analytical documentation: Specify storage conditions (e.g., -80°C for plasma samples) and freeze-thaw cycles.
  • Analytical validation: Report limits of detection (LOD), quantification (LOQ), and intra/inter-day precision (CV ≤15%).
  • Raw data archiving: Deposit chromatograms, NMR spectra, and dose-response curves in repositories like Figshare or Zenodo .

Q. How should conflicting in vivo efficacy data be addressed in manuscripts?

  • Subgroup analysis: Stratify results by covariates like baseline FEV1 or genetic polymorphisms (e.g., ADRB2 Gly16Arg).
  • Sensitivity analysis: Re-run statistical models excluding outliers or adjusting for measurement error (e.g., spirometry variability ±5%).
  • Transparent reporting: Declare unresolved contradictions in the "Limitations" section and propose follow-up experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.